4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine 4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15832535
InChI: InChI=1S/C7H3Cl2FN2/c8-3-1-5(9)12-7-6(3)4(10)2-11-7/h1-2H,(H,11,12)
SMILES:
Molecular Formula: C7H3Cl2FN2
Molecular Weight: 205.01 g/mol

4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine

CAS No.:

Cat. No.: VC15832535

Molecular Formula: C7H3Cl2FN2

Molecular Weight: 205.01 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine -

Specification

Molecular Formula C7H3Cl2FN2
Molecular Weight 205.01 g/mol
IUPAC Name 4,6-dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C7H3Cl2FN2/c8-3-1-5(9)12-7-6(3)4(10)2-11-7/h1-2H,(H,11,12)
Standard InChI Key ICCJRRZCCIOHEW-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=C(NC=C2F)N=C1Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine is C₇H₃Cl₂FN₂, with a molecular weight of 205.01 g/mol. The IUPAC name, 4,6-dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine, reflects its substitution pattern: two chlorine atoms at positions 4 and 6 of the pyridine ring and a fluorine atom at position 3 of the pyrrole ring. The fused bicyclic system adopts a planar geometry, which facilitates interactions with biological targets such as enzyme active sites.

Key Structural Features

  • Halogen Substituents: The chlorine atoms at positions 4 and 6 enhance electrophilicity, making the compound reactive toward nucleophilic aromatic substitution (NAS). The fluorine atom at position 3 introduces steric and electronic effects that influence binding affinity.

  • Aromatic System: The conjugated π-system of the pyrrolo[2,3-b]pyridine core contributes to stability and rigidity, properties critical for maintaining structural integrity in biological environments.

PropertyValue
Molecular FormulaC₇H₃Cl₂FN₂
Molecular Weight205.01 g/mol
IUPAC Name4,6-dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
CAS Number1935610-84-6
SMILESC1=C(C2=C(NC=C2F)N=C1Cl)Cl

The compound’s solubility varies depending on the solvent, with moderate solubility observed in polar aprotic solvents like dimethylformamide (DMF).

Synthesis and Reactivity

Synthetic Routes

The synthesis of 4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves a multi-step strategy:

  • Core Formation: Construct the pyrrolo[2,3-b]pyridine scaffold via cyclization reactions. For example, cyclizing aminopyridine derivatives with appropriate electrophiles generates the fused ring system.

  • Halogenation: Introduce chlorine atoms at positions 4 and 6 using chlorinating agents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.

  • Fluorination: Employ electrophilic fluorinating agents like Selectfluor® to substitute hydrogen with fluorine at position 3. This step often requires temperatures of 70–80°C and polar solvents such as acetonitrile.

Representative Reaction Conditions

  • Chlorination: NCS (1.2 equiv), DMF, 0°C → room temperature, 12 hours.

  • Fluorination: Selectfluor® (1.5 equiv), acetonitrile/ethanol (3:1), 70°C, 8 hours.

Stability and Degradation

The compound exhibits moderate stability under ambient conditions but degrades under extreme pH or high temperatures:

  • Acidic Hydrolysis: Prolonged exposure to aqueous HCl leads to gradual dechlorination, forming mono- and non-chlorinated derivatives.

  • Thermal Decomposition: Heating above 250°C results in the release of hydrogen chloride (HCl) and hydrogen fluoride (HF), yielding carbonized residues.

Biological Activities and Mechanisms

Antimicrobial Efficacy

The dichlorofluoro substitution pattern enhances antimicrobial activity relative to less halogenated analogs. For example, derivatives of this compound show minimum inhibitory concentrations (MICs) of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming mono-chlorinated variants.

CompoundMIC (μg/mL)Target Organism
4,6-Dichloro-3-fluoro derivative8Staphylococcus aureus
4-Chloro analog16Escherichia coli

Agrochemical Applications

Preliminary studies suggest utility as a herbicide, with 80% inhibition of Amaranthus retroflexus growth at 50 ppm. The fluorine atom enhances lipophilicity, promoting cellular uptake in plant tissues.

Applications in Medicinal Chemistry

Kinase Inhibitor Development

The compound serves as a scaffold for designing selective kinase inhibitors. Modifications at the C5 and C7 positions via cross-coupling reactions (e.g., Suzuki-Miyaura) yield derivatives with tailored selectivity profiles.

Example: Pd-catalyzed amination at C5 with piperazine produced a compound with 30-fold selectivity for FGFR1 over VEGFR2.

Antibacterial Drug Discovery

Structural analogs of this compound have been explored as inhibitors of bacterial DNA gyrase. The chlorine atoms facilitate intercalation into DNA, while the fluorine enhances membrane permeability.

Comparison with Structural Analogs

The biological activity of 4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine surpasses that of related compounds due to its optimized halogen pattern:

CompoundKey FeaturesIC₅₀ (FGFR1)MIC (μg/mL)
4,6-Dichloro-3-fluoro derivativeDual Cl, F substitution12 nM8
4-Chloro-1H-pyrrolo[2,3-b]pyridineSingle Cl substitution45 nM16
3-Fluoro-1H-pyrrolo[2,3-b]pyridineSingle F substitution>100 nM32

The synergistic effects of chlorine and fluorine account for improved target binding and cellular penetration.

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